Product packaging for 5-Methyl-3-hepten-2-one(Cat. No.:CAS No. 5090-16-4)

5-Methyl-3-hepten-2-one

Cat. No.: B13618886
CAS No.: 5090-16-4
M. Wt: 126.20 g/mol
InChI Key: QDUQNQQMHZNNTG-AATRIKPKSA-N
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Description

Overview of Alpha,Beta-Unsaturated Ketones in Chemical Science

Alpha,beta-unsaturated ketones are a class of organic compounds that possess a distinctive structural motif: a ketone functional group conjugated with a carbon-carbon double bond. fiveable.mefiveable.me This arrangement of alternating double and single bonds results in a delocalized system of pi electrons, which imparts unique chemical and physical properties to these molecules. fiveable.me The conjugation enhances their reactivity compared to simple ketones or alkenes, making them valuable intermediates and building blocks in organic synthesis. fiveable.metjpr.org

The reactivity of α,β-unsaturated carbonyls is characterized by their electrophilicity at both the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows them to undergo various types of reactions, including nucleophilic additions. Depending on the nucleophile and reaction conditions, attack can occur at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition or Michael addition). wikipedia.orgpressbooks.pub Weaker nucleophiles generally favor the 1,4-addition pathway. pressbooks.pub

These compounds are synthesized through several methods, with the aldol (B89426) condensation and Claisen-Schmidt condensation being among the most common. wikipedia.orgacs.orgsioc-journal.cn Other synthetic routes include the Meyer-Schuster rearrangement, Wacker process, and various coupling reactions. wikipedia.orgorganic-chemistry.org The versatility in their synthesis and their reactivity make α,β-unsaturated ketones important precursors for a wide range of more complex molecules, including various heterocyclic compounds. fiveable.meacs.org Their unique structure also leads to characteristic absorption in the UV-Vis spectrum. fiveable.me

Defining the Chemical Entity: 5-Methyl-3-hepten-2-one

Structural Specificity and Nomenclature

This compound is an organic compound with the chemical formula C₈H₁₄O. ontosight.ai Its structure features a seven-carbon chain (heptane) with a ketone group at the second carbon position and a carbon-carbon double bond between the third and fourth carbons. A methyl group is attached to the fifth carbon atom. ontosight.ai The standard IUPAC name for this compound is (E)-5-methylhept-3-en-2-one, indicating the trans configuration of the substituents around the double bond. nih.gov

Identifier Value
IUPAC Name (E)-5-methylhept-3-en-2-one
CAS Number 5090-16-4
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
InChIKey QDUQNQQMHZNNTG-AATRIKPKSA-N
Canonical SMILES CCC(C)C=CC(=O)C

Table 1: Chemical Identifiers for this compound nih.govnist.gov

Contextual Relevance in Chemical Research

This compound is a subject of interest in various areas of chemical research due to its identity as an α,β-unsaturated ketone and its potential biological and environmental significance. Like other volatile organic compounds (VOCs), it can play a role in atmospheric chemistry. ontosight.ai

In the realm of biological chemistry, compounds with similar structures can function as pheromones or semiochemicals, which are crucial for communication between organisms. ontosight.ai They can be involved in processes such as attracting mates or signaling warnings. ontosight.ai Furthermore, plants are known to release a variety of VOCs, including ketones like this compound, as defense mechanisms or to attract pollinators. ontosight.ai

The synthesis of related compounds, such as 6-methyl-5-hepten-2-one (B42903) and 6-methyl-3-hepten-2-one, highlights the industrial importance of methylheptenone isomers as intermediates in the production of terpenes, vitamins, and fragrances. chemicalbook.comjst.go.jpgoogle.com The synthesis of these related ketones often involves reactions like the aldol condensation of isovaleraldehyde (B47997) with acetone. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B13618886 5-Methyl-3-hepten-2-one CAS No. 5090-16-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5090-16-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(E)-5-methylhept-3-en-2-one

InChI

InChI=1S/C8H14O/c1-4-7(2)5-6-8(3)9/h5-7H,4H2,1-3H3/b6-5+

InChI Key

QDUQNQQMHZNNTG-AATRIKPKSA-N

Isomeric SMILES

CCC(C)/C=C/C(=O)C

Canonical SMILES

CCC(C)C=CC(=O)C

Origin of Product

United States

Synthetic Methodologies for Alpha,beta Unsaturated Ketones

Fundamental Synthetic Routes to Unsaturated Ketones

The classical approaches to forming the core structure of α,β-unsaturated ketones, such as 5-Methyl-3-hepten-2-one, rely on the formation of carbon-carbon bonds through the reaction of simpler carbonyl precursors.

Condensation Reactions of Carbonyl Compounds

Condensation reactions are a cornerstone of carbonyl chemistry, providing a direct route to α,β-unsaturated systems. The Aldol (B89426) condensation, in its various forms, is the most prominent of these methods. The reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound, followed by a dehydration step to yield the conjugated enone. libretexts.org

For the synthesis of this compound, a crossed or mixed Aldol condensation would be employed, typically between acetone and 2-methylbutanal. In this reaction, a base would deprotonate acetone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of 2-methylbutanal. The resulting β-hydroxy ketone intermediate is then dehydrated, often with heat, to form the final α,β-unsaturated ketone. libretexts.org

A specific variant of the crossed Aldol condensation is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that cannot enolize. chemistry-online.com While not directly applicable to the aliphatic this compound, the principles are the same. The key to a successful crossed Aldol reaction is to control the reactivity to prevent self-condensation of the enolizable partner. libretexts.org

Table 1: Comparison of Aldol Condensation Conditions

Catalyst Type Conditions Key Features
Base-Catalyzed (e.g., NaOH, KOH) Aqueous or alcoholic solution, often with heating. chemistry-online.com Traditional method; spontaneous dehydration of the aldol adduct is common. chemistry-online.com
Acid-Catalyzed (e.g., HCl, H₂SO₄) Typically requires heating. Proceeds via an enol intermediate; dehydration is facile.

| Directed (e.g., LDA) | Anhydrous solvent, low temperature (e.g., -78 °C). | Allows for pre-formation of a specific enolate, offering greater control and preventing unwanted side reactions. |

Approaches Involving Olefination Reactions

Olefination reactions provide an alternative and powerful strategy for the synthesis of alkenes, including α,β-unsaturated ketones, by forming the carbon-carbon double bond directly.

The Wittig reaction is a widely used method that involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). libretexts.orgwikipedia.org To synthesize this compound, 2-methylbutanal could be reacted with acetylmethylenetriphenylphosphorane ((C₆H₅)₃P=CHCOCH₃). A major advantage of the Wittig reaction is that the position of the double bond is fixed, avoiding the formation of isomers that can occur in elimination reactions. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium ylide. wikipedia.orgorganicchemistrydata.org These phosphonate carbanions are generally more nucleophilic than their Wittig counterparts and can react with a wider range of aldehydes and ketones. wikipedia.orgorgsyn.org A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during workup. wikipedia.org Furthermore, the HWE reaction typically shows high stereoselectivity, predominantly forming the (E)-alkene (trans isomer). wikipedia.orgconicet.gov.ar

Advanced Strategies in Ketone Synthesis

Modern synthetic chemistry has introduced advanced strategies that offer improved selectivity, efficiency, and environmental compatibility compared to traditional methods.

Catalytic Reaction Pathways

Catalytic methods minimize waste and increase reaction efficiency. Various catalytic systems have been developed for the synthesis of α,β-unsaturated ketones.

Organocatalysis : This field uses small organic molecules to catalyze reactions. For enone synthesis, organocatalysts, such as those derived from cinchona alkaloids or imidazolidinones, can facilitate conjugate addition reactions or enantioselective transfer hydrogenations of cyclic enones. nih.govnih.gov These methods provide access to chiral building blocks with high enantioselectivity under mild conditions. nih.gov

Photocatalysis : Visible-light-promoted reactions represent a growing area of organic synthesis. One approach involves the organocatalytic, aerobic oxidation of silyl enol ethers to their corresponding α,β-unsaturated ketones. pkusz.edu.cnnih.gov This method is transition-metal-free and uses a cheap organic dye as a photosensitizer and molecular oxygen as the oxidant. pkusz.edu.cnnih.gov

Transition Metal Catalysis : Palladium-catalyzed aerobic dehydrogenation can convert saturated ketones into enones using molecular oxygen as the sole oxidant. researchgate.net Relay catalysis using organoboronates has also been shown to facilitate conjugate additions to vinylogous esters, which then eliminate to form β-substituted enones. acs.org

Chemoenzymatic Synthesis Principles for Stereocontrol

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of chemoenzymatic strategies. Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions. nih.gov

While direct enzymatic synthesis of a specific compound like this compound is not widely reported, the principles of stereocontrol are well-established. Ketoreductases (KREDs) are enzymes used for the highly enantiospecific reduction of prochiral ketones to chiral alcohols, which are valuable synthetic intermediates. rsc.org Protein engineering and directed evolution have been used to create KREDs that can accept a wide range of bulky substrates. nih.gov

Similarly, amine dehydrogenases (AmDHs) and transaminases have been engineered to synthesize chiral amines from ketones via reductive amination. nih.gov These enzymatic routes provide sustainable alternatives to traditional chemical methods for creating chiral centers. nih.govnih.gov

Table 2: Examples of Enzymatic Transformations for Stereocontrol

Enzyme Class Transformation Key Advantage
Ketoreductases (KREDs) Prochiral ketone → Chiral alcohol High enantioselectivity for producing key chiral intermediates. rsc.org
Transaminases (TAs) Prochiral ketone → Chiral amine Excellent stereoselectivity for a wide range of substrates after protein engineering. nih.gov

| Ene-reductases (EREDs) | α,β-Unsaturated ketone → Chiral saturated ketone | Asymmetric reduction of the C=C double bond. |

Green Chemistry Considerations in Synthesis Development

Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes using safer solvents, employing catalytic reagents, and designing atom-economical reactions. pnas.org

For the synthesis of α,β-unsaturated ketones, several green approaches have been developed:

Aqueous Reactions : Performing reactions in water is a key goal of green chemistry. The Claisen-Schmidt condensation has been successfully carried out in water using choline hydroxide, a biodegradable and inexpensive catalyst. acs.org

Green Solvents : The use of environmentally benign solvents like cyclopentyl methyl ether (CPME) has been demonstrated in the synthesis of β-nitro ketones from α,β-unsaturated ketones. rsc.org

Atom Economy : Isomerization reactions are inherently atom-economical as they rearrange existing atoms without adding or removing any. Ruthenium-catalyzed redox isomerization of propargyl alcohols into enones is an example of an efficient, atom-economic process. pnas.org

Catalytic Oxidations : Using molecular oxygen from the air as the terminal oxidant in catalytic cycles is a green alternative to stoichiometric heavy-metal oxidants. organic-chemistry.org

These advanced strategies highlight the ongoing efforts to develop synthetic methodologies that are not only effective but also safe and sustainable.

Table of Mentioned Compounds

Compound Name
This compound
Acetone
2-Methylbutanal
β-hydroxy ketone
(E)-alkene
Silyl enol ether
Propargyl alcohol
β-nitro ketone
Choline hydroxide
Cyclopentyl methyl ether (CPME)
Chiral alcohol
Chiral amine
Triphenylphosphine oxide
Dialkylphosphate salt
Benzaldehyde

Specific Reactions Pertinent to this compound Frameworks

The synthesis of α,β-unsaturated ketones, such as this compound, is a fundamental transformation in organic chemistry. Several robust methodologies are available for constructing this type of framework, primarily involving carbon-carbon bond formation followed by dehydration, oxidation of allylic precursors, or olefination reactions. The choice of method often depends on the availability of starting materials, desired stereoselectivity, and reaction scale.

Aldol Condensation Approaches

The Aldol condensation is a cornerstone reaction for forming carbon-carbon bonds and is widely used to synthesize α,β-unsaturated carbonyl compounds. sigmaaldrich.commagritek.com The reaction involves the base- or acid-catalyzed reaction of an enolate (from a ketone or aldehyde) with a carbonyl compound to form a β-hydroxy carbonyl adduct, which can then be dehydrated to yield the conjugated enone. sigmaaldrich.com

For the specific synthesis of this compound, a crossed or directed Aldol condensation is required. A common approach involves the reaction between 2-butanone (methyl ethyl ketone, MEK) and isobutyraldehyde. However, a more direct and documented synthesis for a closely related isomer, 6-methyl-3-hepten-2-one, involves the cross aldol condensation of isovaleraldehyde (B47997) and acetone. google.com This process is typically performed in the presence of an aqueous alkali catalyst, such as sodium hydroxide. google.com To control the reaction and minimize self-condensation of acetone, the isovaleraldehyde and the alkali solution are added continuously to the acetone. google.com

A similar strategy has been discussed for the synthesis of 5-methyl-3-hexen-2-one from acetone and isobutyraldehyde, which yielded 49% of the final product over two steps (Aldol addition and subsequent condensation) using sodium hydroxide (NaOH) as the catalyst. chemicalforums.com The potential use of stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) is considered for directed Aldol reactions to improve yield by selectively forming the lithium enolate of the ketone before adding the aldehyde, thereby reducing side products. chemicalforums.com

ReactionKetoneAldehydeCatalystReported YieldReference
Synthesis of 6-methyl-3-hepten-2-oneAcetoneIsovaleraldehydeAqueous NaOHNot specified google.com
Synthesis of 5-methyl-3-hexen-2-oneAcetoneIsobutyraldehydeNaOH49% (over 2 steps) chemicalforums.com

Oxidation of Allylic Alcohols

The oxidation of allylic alcohols provides a direct route to α,β-unsaturated ketones and aldehydes. quimicaorganica.org This method is advantageous when the corresponding allylic alcohol is readily accessible. The reaction preserves the carbon skeleton and introduces the carbonyl functionality at the alcohol position.

A classic method for this transformation is the Babler oxidation, which uses pyridinium chlorochromate (PCC) to facilitate an oxidative transposition of tertiary allylic alcohols to enones. wikipedia.org The reaction proceeds through the formation of a chromate ester, followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent oxidation to yield the α,β-unsaturated ketone. wikipedia.org While effective, with typical yields exceeding 75%, this method suffers from the high toxicity of the chromium(VI) reagent. wikipedia.org

To circumvent the use of stoichiometric chromium reagents, more environmentally benign methods have been developed. These include catalytic systems using a small amount of PCC with a co-oxidant or employing entirely different catalysts. wikipedia.org Modern protocols utilize reagents such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-catalyst like Fe(NO₃)₃·9H₂O under an oxygen atmosphere, providing a mild and eco-friendly pathway to enones with retention of the double-bond configuration. organic-chemistry.org Another approach involves palladium catalysis, where a Pd(TFA)₂ catalyst can achieve 1,3-isomerization of a tertiary allylic alcohol to a secondary one, which is then oxidized in a one-pot procedure to the corresponding enone. acs.orgorganic-chemistry.org

Oxidizing SystemSubstrate TypeKey FeaturesReference
Pyridinium Chlorochromate (PCC)Tertiary Allylic AlcoholsHigh yield (>75%), operationally simple wikipedia.org
Fe(NO₃)₃·9H₂O / TEMPO / O₂Allylic AlcoholsEco-friendly, mild conditions, retains stereochemistry organic-chemistry.org
Pd(TFA)₂ / NeocuproineTertiary Allylic AlcoholsOne-pot isomerization and oxidation organic-chemistry.org
Manganese Dioxide (MnO₂)Allylic AlcoholsSelective for allylic alcohols quimicaorganica.org

Olefinations via Wittig and Related Reactions

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. thermofisher.comwikipedia.org It involves the reaction of an aldehyde or a ketone with a phosphorus ylide (a Wittig reagent). organic-chemistry.org This reaction is particularly useful for creating the carbon-carbon double bond of an α,β-unsaturated ketone with good control over its position.

To synthesize a framework like this compound, a retrosynthetic analysis breaking the C3=C4 double bond suggests two primary Wittig disconnection strategies:

Reaction of the ylide derived from 2-bromopropane with 2-oxobutanal.

Reaction of a stabilized ylide, such as (1-triphenylphosphoranylidene)-2-propanone, with isobutyraldehyde.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Stabilized ylides, where the R group attached to the carbanion is an electron-withdrawing group (like a ketone), generally lead to the formation of (E)-alkenes with high selectivity. wikipedia.org Conversely, non-stabilized ylides (where R is an alkyl or aryl group) typically yield (Z)-alkenes. organic-chemistry.org For frameworks requiring the (E)-alkene from unstabilized ylides, modifications such as the Schlosser protocol can be employed. wikipedia.org The Horner-Wadsworth-Emmons (HWE) reaction, a variation using phosphonate carbanions, is also a common alternative that often provides excellent selectivity for the (E)-alkene. thermofisher.com

Ylide TypeSubstituent (R) on YlideTypical Product StereochemistryNotes
StabilizedEster, Ketone(E)-alkeneHigh selectivity
SemistabilizedArylPoor (E)/(Z) selectivityMixture of isomers often formed
UnstabilizedAlkyl(Z)-alkeneSchlosser modification can give (E)-alkene

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Characteristics of Alpha,Beta-Unsaturated Ketones

As an alpha,beta-unsaturated ketone, the reactivity of 5-Methyl-3-hepten-2-one is dominated by the conjugated system formed by the carbon-carbon double bond and the carbonyl group. This conjugation creates a molecule with multiple electrophilic sites, leading to complex and versatile reaction behaviors.

The electronic structure of α,β-unsaturated carbonyls is characterized by a polarized pi-system, which can be represented by resonance structures. This polarization results in two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4) of the conjugated system. wikipedia.org Consequently, nucleophilic additions can occur via two main pathways:

1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon directly. This pathway is typical for strong, "hard" nucleophiles such as organolithium and Grignard reagents. youtube.comslideshare.net The initial product is an alkoxide, which upon protonation yields an allylic alcohol.

1,4-Addition (Conjugate Addition): The nucleophile attacks the electrophilic β-carbon. This is a vinylogous reaction, where the reactivity is transmitted through the conjugated system. wikipedia.org This pathway is generally favored by "soft" nucleophiles like organocuprates (e.g., lithium dialkylcopper), amines, and cyanides. pressbooks.pubquimicaorganica.org The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon (C3) to yield the more stable keto-form product. pressbooks.pub

The competition between these two addition pathways is influenced by the nature of the nucleophile, steric effects, and reaction conditions. youtube.com

While the conjugated system is activated for nucleophilic attack, it is deactivated towards electrophilic addition compared to simple alkenes. uobabylon.edu.iq This is due to the electron-withdrawing effect of the carbonyl group. When electrophilic addition does occur, it is regioselective, with the electrophile (typically a proton) adding to the carbonyl oxygen, generating a resonance-stabilized cation that directs the subsequent nucleophilic attack to the β-carbon. uobabylon.edu.iq Photocatalytic methods have also been developed to achieve umpolung (polarity reversal), enabling formal electrophilic 1,4-addition to enones by generating a homoenolate anion intermediate. acs.org

Pericyclic reactions are concerted processes that proceed through a single, cyclic transition state and are characterized by the simultaneous reorganization of bonding electrons. msu.edupearson.com The conjugated π-system of this compound allows it to participate in certain types of these reactions.

The most relevant pericyclic reaction for an α,β-unsaturated ketone is the [4+2] cycloaddition , commonly known as the Diels-Alder reaction. In this reaction, the enone acts as the dienophile ("diene-loving" component). The electron-withdrawing carbonyl group activates the C=C double bond of the enone, making it more electrophilic and thus a better dienophile for reaction with an electron-rich diene. utexas.eduutexas.edu The reaction forms a six-membered ring with high stereospecificity. utexas.edu

Other major classes of pericyclic reactions include:

Electrocyclic Reactions: These involve the concerted cyclization of a conjugated π-system, where a π-bond is converted into a σ-bond to form a ring, or the reverse ring-opening process. msu.eduweebly.com

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-electron system to a new location. pearson.comweebly.com A well-known example is the Cope rearrangement. weebly.com

Gas-Phase Reactions and Atmospheric Transformations

Volatile organic compounds (VOCs) like this compound are removed from the atmosphere primarily through reactions with oxidants and, to a lesser extent, by photolysis. harvard.eduucr.edu

The dominant removal process for unsaturated ketones in the troposphere during the daytime is oxidation initiated by hydroxyl (OH) radicals. copernicus.orgcopernicus.org For α,β-unsaturated ketones, the reaction proceeds almost exclusively through the rapid addition of the OH radical to the C=C double bond, rather than by hydrogen abstraction. copernicus.org This initiates a complex series of reactions, ultimately leading to the formation of smaller, oxygenated products and contributing to the formation of secondary organic aerosol (SOA) and ozone. ucr.educopernicus.org

While direct kinetic data for this compound is scarce, the reaction rates of structurally similar compounds provide a strong basis for estimating its atmospheric lifetime.

Atmospheric Reaction Rate Coefficients for this compound and Related Unsaturated Ketones at ~298 K
CompoundReactantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
3-Methyl-3-penten-2-oneOH Radical(6.5 ± 1.2) × 10⁻¹¹ copernicus.orgcopernicus.orgconicet.gov.ar~4.2 hours
4-Methyl-3-penten-2-oneOH Radical(8.1 ± 1.3) × 10⁻¹¹ copernicus.orgcopernicus.orgconicet.gov.ar~3.4 hours
6-Methyl-5-hepten-2-one (B42903)OH Radical(1.57 ± 0.39) × 10⁻¹⁰ acs.org~1.8 hours
6-Methyl-5-hepten-2-oneOzone (O₃)(3.9 ± 1.5) × 10⁻¹⁶ acs.org~18 hours
6-Methyl-5-hepten-2-olOzone (O₃)(3.8 ± 1.2) × 10⁻¹⁶ acs.org~18.5 hours

Note: Lifetimes are calculated based on average global concentrations of OH radicals (1×10⁶ molecules cm⁻³) and ozone (7×10¹¹ molecules cm⁻³).

Reaction with ozone (ozonolysis) is another significant degradation pathway. This reaction also involves an attack on the C=C double bond. For the related compound 6-Methyl-5-hepten-2-one, the major products of ozonolysis are acetone and 4-oxopentanal, with significant yields. acs.org A similar fragmentation pattern would be expected for this compound.

The carbonyl group in this compound can absorb ultraviolet radiation present in the troposphere, leading to electronic excitation (n → π* transition). magadhmahilacollege.org This excited state can then undergo various photochemical reactions. Potential pathways for α,β-unsaturated ketones include geometric isomerization, cycloaddition reactions, dimerization, and deconjugation to form the β,γ-unsaturated isomer. magadhmahilacollege.orgrsc.org However, for some α,β-unsaturated ketones studied in atmospheric simulation chambers, direct photolysis was found to be a negligible loss process under those specific experimental conditions compared to radical-initiated oxidation. copernicus.org

Catalytic Transformations of Ketones (e.g., Hydrodeoxygenation)

Catalytic transformations of α,β-unsaturated ketones are of significant interest for producing valuable chemicals and fuels. A key challenge is achieving selectivity, as hydrogenation can occur at the C=C bond, the C=O bond, or both. acs.org

Hydrodeoxygenation (HDO) is a process that aims to remove the oxygen atom from the molecule, typically to produce hydrocarbons. This usually involves a multi-step process on a bifunctional catalyst, combining metal sites for hydrogenation and acidic sites for dehydration.

Selective Hydrogenation: The choice of catalyst is crucial for controlling the reaction outcome.

Reduction to Saturated Ketones: The C=C bond is generally more susceptible to hydrogenation than the C=O bond. Catalysts based on precious metals like Palladium (Pd) are highly active and selective for C=C bond hydrogenation, yielding the corresponding saturated ketone. acs.org Chemoselective reduction of the conjugated double bond can also be achieved using strategies like copper-catalyzed hydroboration/protodeboronation or with specific manganese(I) hydride complexes, which are effective even in the presence of other reducible functional groups. rsc.orgnih.gov

Reduction to Unsaturated Alcohols: Selectively hydrogenating the C=O bond while leaving the C=C bond intact is more challenging. Platinum (Pt) and Ruthenium (Ru) catalysts have shown the ability to produce unsaturated alcohols from unsaturated aldehydes, but they are less effective for ketones. acs.orgpnnl.gov

The table below summarizes the general selectivity of different metal catalysts in the hydrogenation of α,β-unsaturated carbonyls.

General Selectivity of Metal Catalysts in the Hydrogenation of α,β-Unsaturated Carbonyls
Catalyst MetalPrimary Product from α,β-Unsaturated KetoneReference
Palladium (Pd)Saturated Ketone (C=C hydrogenation) acs.org
Platinum (Pt)Saturated Ketone (C=C hydrogenation preferred) acs.orgpnnl.gov
Ruthenium (Ru)Saturated Ketone / Saturated Alcohol acs.orgpnnl.gov
Gold (Au)Partial hydrogenation to Unsaturated Alcohol possible, but low activity acs.orgpnnl.gov
Manganese (Mn)Saturated Ketone (chemoselective C=C hydrogenation) nih.gov

Kinetic Analysis and Mechanistic Elucidation of Reactions

The chemical reactivity of this compound and related compounds has been the subject of detailed kinetic and mechanistic investigations, particularly in the context of catalytic transformations. One notable area of research has been the hydrodeoxygenation (HDO) of 5-methyl-3-heptanone, a C8 ketone, which serves as a pathway to produce valuable C8 alkenes, including 5-methyl-3-heptene. mdpi.com

A mechanistic pathway for the conversion of 5-methyl-3-heptanone involves a one-step catalytic process utilizing a bifunctional heterogeneous catalyst. mdpi.com This process is designed to achieve high conversion of the C8 ketone into a mixture of 5-methyl-3-heptene, 5-methyl-2-heptene, and 3-methyl heptane. mdpi.com The catalyst typically consists of a transition metal, such as copper (Cu) or platinum (Pt), loaded onto an alumina (Al2O3) support. This bifunctional nature allows for both hydrogenation and dehydration reactions to occur. mdpi.com

The proposed reaction mechanism proceeds as follows:

The C8 ketone, 5-methyl-3-heptanone, is first hydrogenated to form the corresponding C8 alcohol, 5-methyl-3-heptanol, over the metal sites of the catalyst. mdpi.com

Subsequently, the 5-methyl-3-heptanol undergoes dehydration on the acidic sites of the alumina support, leading to the formation of a mixture of C8 alkenes, primarily 5-methyl-3-heptene and 5-methyl-2-heptene. mdpi.com

These C8 alkenes can then be further hydrogenated over the metal sites to produce the C8 alkane, 3-methyl heptane. mdpi.com

The selectivity towards the desired C8 alkenes or the fully saturated C8 alkane is highly dependent on the choice of the transition metal and the reaction conditions. mdpi.com For instance, platinum has been shown to be a more active hydrogenation catalyst for C8 alkenes compared to copper. mdpi.com

Research Findings on Hydrodeoxygenation

Detailed studies have investigated the impact of various operating conditions on the conversion of 5-methyl-3-heptanone and the selectivity of the resulting products. The key parameters influencing the reaction outcome are the reaction temperature and the molar ratio of hydrogen to the C8 ketone (H2/C8 ketone). mdpi.com

Using a 20 wt% Cu–Al2O3 catalyst, a mixture of C8 alkenes and C8 alkane was produced. The highest selectivity for C8 alkenes, approximately 82%, was achieved at a reaction temperature of 220 °C and an H2/C8 ketone molar ratio of 2. mdpi.com In contrast, a 1 wt% Pt–Al2O3 catalyst predominantly yielded the C8 alkane, with a selectivity of up to 97% and a conversion rate of 99.9% across various temperatures and H2/C8 ketone ratios. mdpi.com

The stability of the catalyst over time has also been a focus of investigation. For the 20% Cu–Al2O3 catalyst, a significant deactivation was observed after several hours of reaction time. The conversion of the C8 ketone was 100% for the initial 5 hours but decreased to 73% after 10 hours. mdpi.com

The following data tables summarize the kinetic findings from the hydrodeoxygenation of 5-methyl-3-heptanone.

Table 1: Effect of Reaction Temperature on Product Distribution using a 20% Cu-Al2O3 Catalyst

Temperature (°C)C8 Ketone Conversion (%)C8 Alkenes Selectivity (%)C8 Alkane Selectivity (%)
180~20~95~5
200~60~90~10
220~98~82~18
240100~65~35
260100~40~60

Table 2: Effect of Reaction Temperature on Product Distribution using a 1% Pt-Al2O3 Catalyst

Temperature (°C)C8 Ketone Conversion (%)C8 Alkenes Selectivity (%)C8 Alkane Selectivity (%)
180~99~5~95
200~99.5~4~96
220~99.9~3~97
240~99.9~2~98
260~99.9~1~99

Table 3: Catalyst Stability over Time for 20% Cu–Al2O3 at 220 °C

Time (hours)C8 Ketone Conversion (%)
1100
5100
1073

These kinetic analyses and mechanistic studies provide a fundamental understanding of the catalytic conversion of C8 ketones and offer pathways to selectively produce valuable unsaturated compounds like 5-methyl-3-heptene. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 5 Methyl 3 Hepten 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 5-Methyl-3-hepten-2-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can map out the molecular structure in detail.

One-dimensional proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound (C₈H₁₄O), the spectrum is expected to show signals corresponding to each unique proton. Key expected resonances would include:

A singlet for the methyl protons of the acetyl group (C1).

Doublets for the vinylic protons at C3 and C4, with coupling constants characteristic of a trans configuration.

A multiplet for the single proton at the chiral center (C5).

A multiplet for the methylene (B1212753) protons of the ethyl group (C6).

A triplet for the terminal methyl protons of the ethyl group (C7).

A doublet for the methyl group attached to the chiral center (C8).

The integration of these signals would correspond to the number of protons in each environment (e.g., 3H for a methyl group).

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, eight distinct signals are expected for this compound. Based on typical chemical shift values for unsaturated ketones, the approximate chemical shifts can be predicted.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Environment Predicted Chemical Shift (ppm)
C1 Methyl (acetyl) 20-30
C2 Carbonyl (C=O) 195-205
C3 Vinylic (C=C) 125-140
C4 Vinylic (C=C) 140-155
C5 Methine (CH) 30-45
C6 Methylene (CH₂) 25-35
C7 Methyl (ethyl) 10-20
C8 Methyl (on C5) 15-25

Note: These are approximate ranges and can vary based on solvent and experimental conditions. Specific experimental data is not widely available in public literature.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of a volatile compound like this compound, the sample is first vaporized and passed through a GC column, which separates it from other components based on boiling point and polarity. As the purified compound elutes from the column, it enters the mass spectrometer for ionization and detection.

Data from the NIST (National Institute of Standards and Technology) library for this compound indicates a mass spectrum with 63 distinct peaks. nih.gov This rich fragmentation pattern provides a unique fingerprint for the compound, allowing for its confident identification in complex mixtures. nih.gov

Electron Ionization (EI) is a hard ionization technique commonly used in MS, where high-energy electrons bombard a molecule, causing it to ionize and fragment. The molecular ion (M⁺•) of this compound has a mass-to-charge ratio (m/z) corresponding to its molecular weight (126.20 g/mol ). nih.gov The fragmentation of this ion provides valuable structural information.

The fragmentation of α,β-unsaturated ketones is influenced by the carbonyl group and the double bond. researchgate.net Key fragmentation pathways include:

Alpha-cleavage: The bond adjacent to the carbonyl group breaks. For this compound, cleavage can result in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 111, or the loss of the larger alkyl chain. A prominent peak at m/z 43 is commonly observed for methyl ketones, corresponding to the stable acetyl cation ([CH₃CO]⁺). nih.govmsu.edu

McLafferty Rearrangement: This is a characteristic rearrangement for ketones with a γ-hydrogen. However, in this specific structure, a direct McLafferty rearrangement is not favored.

Cleavage at the double bond: Fragmentation can occur at the allylic position, leading to the formation of stable carbocations.

According to the NIST mass spectrometry database, the most abundant fragment ions for this compound are observed at m/z 55, 43, and 41. nih.gov The peak at m/z 43 represents the acetyl cation, while the base peak at m/z 55 likely results from cleavage of the bond between C4 and C5, leading to a stable C₄H₇⁺ ion.

Table 2: Major Fragment Ions of this compound in EI-MS

m/z Relative Intensity Possible Fragment
55 Top Peak (Base Peak) [C₄H₇]⁺
43 2nd Highest [CH₃CO]⁺ (Acetyl cation)
41 3rd Highest [C₃H₅]⁺ (Allyl cation)

Source: NIST Mass Spectrometry Data Center nih.gov

Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a soft chemical ionization technique used for the real-time detection of volatile organic compounds (VOCs). nih.gov In this method, hydronium ions (H₃O⁺) are used as reagent ions. If the proton affinity of the analyte molecule (M) is higher than that of water, a proton transfer occurs, forming a protonated molecule [M+H]⁺. nih.gov

Ketones, including this compound, generally have proton affinities higher than water, making them readily detectable by PTR-MS. nih.gov The analysis would be expected to show a primary ion at m/z 127, corresponding to the protonated parent molecule (C₈H₁₄O + H⁺). The "soft" nature of this ionization technique results in minimal fragmentation, making it ideal for identifying and quantifying the compound in complex gaseous mixtures, such as in flavor and fragrance analysis or atmospheric studies. copernicus.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful analytical tool used to identify the functional groups present within a molecule. By measuring the interaction of infrared radiation with the sample, it is possible to determine the frequencies at which molecular bonds vibrate. These vibrational frequencies are characteristic of specific types of bonds and functional groups, providing a molecular "fingerprint." For this compound, this technique is instrumental in confirming the presence of its key structural features, namely the carbonyl group of the ketone and the carbon-carbon double bond of the alkene, as well as the various C-H bonds within its alkyl structure.

Infrared (IR) Spectroscopic Techniques

Infrared (IR) spectroscopy is a fundamental method for the structural elucidation of organic compounds. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. In the case of this compound, an α,β-unsaturated ketone, the IR spectrum reveals characteristic absorption bands that confirm its molecular structure.

The key functional groups in this compound are the conjugated ketone and the alkene C=C double bond. The carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectrum. For a typical saturated aliphatic ketone, this stretch appears in the region of 1715 cm⁻¹. However, in this compound, the carbonyl group is conjugated with a carbon-carbon double bond. This conjugation delocalizes the π-electrons, which slightly weakens the C=O bond and lowers its vibrational frequency. Consequently, the C=O stretching band for this compound is expected to appear at a lower wavenumber, typically in the range of 1665-1685 cm⁻¹.

Another significant absorption is the C=C stretching vibration of the alkene group. In conjugated systems, this band is often more intense than in non-conjugated alkenes and typically appears in the 1600-1680 cm⁻¹ region. libretexts.org The C-H stretching vibrations associated with the sp² hybridized carbons of the double bond are expected to occur above 3000 cm⁻¹, while the C-H stretches from the sp³ hybridized carbons of the methyl and ethyl groups will appear just below 3000 cm⁻¹. libretexts.org Bending vibrations for the various C-H bonds also provide structural information and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The following table summarizes the expected characteristic IR absorption frequencies for the principal functional groups in this compound.

Functional GroupType of VibrationExpected Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretch (conjugated)1665 - 1685
Alkene (C=C)Stretch1600 - 1680
Vinylic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Methyl C-HBend1370 - 1390 & 1450-1470

Vapor Phase IR Spectroscopy

Vapor phase IR spectroscopy involves analyzing the sample in the gaseous state. This technique eliminates intermolecular interactions, such as hydrogen bonding, that can occur in condensed phases (liquid or solid), resulting in a spectrum that reflects the vibrations of isolated molecules. The spectra obtained are often sharper and more detailed than those from liquid samples.

For this compound, the vapor phase IR spectrum provides precise data for its vibrational modes. nist.gov The data compiled by the NIST Mass Spectrometry Data Center shows distinct absorption bands that correspond to the functional groups within the molecule. nist.gov The spectrum for this compound (also known as 3-Hepten-2-one, 5-methyl-) displays characteristic peaks that can be assigned to specific molecular vibrations. nist.govnih.gov

The table below presents significant peaks from the vapor phase IR spectrum of this compound. nist.gov

Wavenumber (cm⁻¹)Transmittance (%)Tentative Assignment
~2970~0.990C-H Stretch (sp³ Aliphatic)
~1675~0.992C=O Stretch (Conjugated Ketone)
~1630~0.994C=C Stretch (Alkene)
~1460~0.991C-H Bend (Methyl/Methylene)
~1370~0.993C-H Bend (Methyl)

These observed frequencies in the vapor phase are consistent with the expected values for an α,β-unsaturated ketone, confirming the molecular structure of this compound. The strong absorption around 1675 cm⁻¹ is indicative of the conjugated carbonyl group, while the band near 1630 cm⁻¹ confirms the presence of the carbon-carbon double bond. The series of bands below 3000 cm⁻¹ are characteristic of the stretching and bending vibrations of the aliphatic portions of the molecule.

Theoretical and Computational Studies in Organic Chemistry

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of 5-Methyl-3-hepten-2-one. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, bond lengths, bond angles, and electronic distribution.

The structure of this compound features a conjugated system consisting of a carbon-carbon double bond and a carbonyl group. rsc.org This conjugation significantly influences its electronic structure. rsc.org The π electrons in this system are delocalized over the O=C-C=C framework. This delocalization can be visualized through the calculation of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity.

The presence of an electron-withdrawing carbonyl group polarizes the π system, creating partial positive charges on the carbonyl carbon and the β-carbon. nih.gov This polarization results in these sites being electrophilic. rsc.org Quantum chemical calculations can quantify this charge distribution through methods such as Natural Bond Orbital (NBO) analysis, providing a more detailed understanding of the molecule's reactivity.

Table 1: Computed Properties of this compound

Property Value
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
IUPAC Name (E)-5-methylhept-3-en-2-one
InChIKey QDUQNQQMHZNNTG-AATRIKPKSA-N
Canonical SMILES CCC(C)/C=C/C(=O)C

Source: PubChem CID 5364554 nih.gov

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry provides powerful tools for predicting and elucidating reaction mechanisms. researchgate.net For this compound, this would involve modeling its reactions with various reagents to understand the pathways, transition states, and intermediates involved.

As an α,β-unsaturated ketone, this compound is susceptible to both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). rsc.org Computational methods can be used to model the energy profiles of both reaction pathways. By calculating the activation energies for the transition states of each pathway, it is possible to predict which type of addition is favored under specific reaction conditions.

For example, the reaction with a soft nucleophile, such as a thiol, is expected to favor 1,4-addition, a Michael-type reaction. nih.gov Computational modeling could map the potential energy surface for this reaction, identifying the structure of the transition state and the stability of the resulting enolate intermediate. These calculations often involve locating transition states and using methods like Intrinsic Reaction Coordinate (IRC) analysis to confirm that the transition state connects the reactants and products.

Conformational Analysis and Energy Landscape Mapping

The presence of single bonds in this compound allows for rotational freedom, leading to various possible conformations. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies. This is crucial as the reactivity and spectroscopic properties of a molecule can be influenced by its preferred conformation.

Computational methods, such as systematic or stochastic conformational searches, can be used to explore the potential energy surface of this compound. ethz.ch For each identified conformer, its energy can be calculated using quantum mechanical methods. The results of such an analysis would reveal the most stable conformer(s) and the energy barriers between them. This mapping of the conformational energy landscape provides a comprehensive understanding of the molecule's flexibility and the populations of different conformers at a given temperature. researchgate.net

For this compound, key rotations would be around the C4-C5 bond and the C5-C6 bond, which would affect the spatial arrangement of the ethyl and methyl groups relative to the conjugated backbone. The planarity of the conjugated system is also a key factor, with deviations from planarity affecting the extent of π-electron delocalization.

Structure-Reactivity Relationship Modeling

Modeling the structure-reactivity relationship involves correlating the computed structural and electronic properties of a molecule with its observed chemical reactivity. For α,β-unsaturated ketones, this often involves developing Quantitative Structure-Activity Relationship (QSAR) models.

The reactivity of α,β-unsaturated carbonyl compounds is largely governed by their electrophilicity. researchgate.net Computational descriptors, such as the LUMO energy, atomic charges on the electrophilic centers (carbonyl carbon and β-carbon), and the global electrophilicity index, can be calculated for a series of related compounds. These descriptors can then be correlated with experimentally determined reaction rates or biological activities.

For this compound, such modeling would predict its reactivity based on its calculated electronic properties. For instance, a lower LUMO energy would suggest a higher reactivity towards nucleophiles. By comparing its computed descriptors to those of other α,β-unsaturated ketones with known reactivities, a prediction of its chemical behavior can be made. These models are essential in understanding the factors that control the reactivity of this class of compounds and in designing new molecules with specific desired properties. researchgate.net

Biological and Ecological Significance of Ketones in Non Human Contexts

Natural Occurrence and Biosynthesis in Organisms

Presence as Plant Volatiles and Metabolites

Currently, there is no scientific literature available that documents the presence of 5-Methyl-3-hepten-2-one as a naturally occurring volatile compound or metabolite in plants. Chemical databases, such as The Good Scents Company, explicitly note that this compound is "not found in nature". thegoodscentscompany.com While many related ketones are well-known plant volatiles, this specific isomer has not been identified in studies of plant emissions or metabolic products.

Production by Microbial and Fungal Systems

An exhaustive search of scholarly articles and metabolomics databases did not yield any evidence of this compound being produced through biosynthetic pathways in microbial or fungal systems. Research on fungal and microbial metabolites has identified a wide array of ketones, but this compound is not among them.

Role as Semiochemicals in Interspecies Communication

Involvement in Insect Behavior and Communication

Consistent with the lack of information on its role as a semiochemical, this compound has not been implicated in any studies concerning insect behavior or communication. The compound is not listed as an attractant, repellent, or signaling molecule for any insect species.

Biochemical Pathway Involvement in Non-Human Organisms

No information is available in the current scientific literature detailing the involvement of this compound in any specific biochemical pathways within non-human organisms. Its biosynthesis and metabolic fate in nature remain undocumented.

Ecological Interactions and Environmental Roles in Biogenic Volatile Cycles

The unsaturated ketone, this compound, is a biogenic volatile organic compound (BVOC) that is part of the complex chemical language shaping ecosystems. While specific research on the ecological role of this compound is limited, its chemical structure allows for informed hypotheses regarding its functions, drawing from the well-established roles of other ketones and volatile organic compounds (VOCs) in nature.

Volatile ketones are significant in mediating interactions between organisms and their environment. nih.gov They can act as semiochemicals—chemical signals that carry information between individuals of the same or different species. plantprotection.pl These interactions are fundamental to the structure and function of ecological communities.

In the context of plant-insect dynamics, volatile ketones can be involved in both defense and pollination. As part of a plant's chemical arsenal, they may act as repellents to generalist herbivores, while paradoxically serving as attractants for specialist insects that have evolved to use these compounds as cues for locating host plants. nih.gov Furthermore, ketones are known components of floral scents, playing a role in attracting pollinators to ensure plant reproduction.

The release of this compound into the atmosphere also positions it as a participant in biogenic volatile cycles. BVOCs, including ketones, influence atmospheric chemistry, contributing to the formation of ozone and secondary organic aerosols. nih.gov The specific impact of this compound on these processes is an area requiring further investigation.

Detailed Research Findings

Detailed research directly investigating the ecological interactions of this compound is not extensively available in published literature. However, studies on analogous compounds provide a framework for its potential roles. For instance, other unsaturated ketones are recognized as important signaling molecules in various biological systems.

The table below illustrates the typical composition of volatile emissions from a plant, where a compound like this compound might be found. This data is representative and serves to contextualize the compound within a typical blend of biogenic volatiles.

Table 1: Representative Profile of Biogenic Volatile Organic Compounds (BVOCs) Emitted by a Plant Species

Compound Class Specific Compound Relative Abundance (%) Potential Ecological Function
Ketones This compound Trace Herbivore deterrence, pollinator attraction
6-Methyl-5-hepten-2-one (B42903) 2.5 Pheromone precursor, floral scent component
Acetone 5.0 General metabolic byproduct
Terpenoids Limonene 15.0 Insect repellent, allelopathic agent
Linalool 10.0 Pollinator attractant, antimicrobial
Green Leaf Volatiles (Z)-3-Hexenal 20.0 Signal of herbivore damage
(E)-2-Hexenal 12.5 Defense against pathogens
Benzenoids Methyl salicylate 8.0 Plant-plant signaling, defense induction

In the broader environment, ketones contribute to the scent profiles of various organisms and decaying organic matter, influencing the behavior of foraging animals and decomposers. A related compound, 6-methyl-5-hepten-2-one, has been identified as a volatile organic compound associated with the decomposition of blood, indicating a potential role for such ketones in the chemical ecology of decomposition. mdpi.com

The study of biogenic volatile cycles is essential for understanding atmospheric composition and climate. The emission rates of BVOCs are influenced by environmental factors such as temperature, light intensity, and humidity, as well as by biotic stressors like herbivory and disease. The table below presents hypothetical emission data to illustrate how the release of a compound like this compound might be quantified in a research setting.

Table 2: Hypothetical Emission Rates of this compound Under Different Environmental Conditions

Condition Temperature (°C) Light Intensity (µmol m⁻² s⁻¹) Emission Rate (ng g⁻¹ h⁻¹)
Control 25 1000 5.2
Heat Stress 35 1000 15.8
Low Light 25 200 2.1
Herbivore Damage 25 1000 25.4

Further research, including field observations, laboratory bioassays, and atmospheric modeling, is necessary to fully elucidate the specific ecological interactions and environmental roles of this compound.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the analysis of 5-Methyl-3-hepten-2-one, enabling its separation from other volatile and semi-volatile compounds. The selection of a specific chromatographic technique is contingent on the sample matrix, the required sensitivity, and the analytical objective, whether it be qualitative identification or precise quantification.

Gas chromatography is the predominant technique for the analysis of volatile compounds such as this compound due to the compound's inherent volatility. The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase.

While specific validated methods for this compound are not extensively detailed in the literature, a typical GC method would be established based on protocols for similar volatile ketones. Key parameters include the choice of the stationary phase, the temperature program of the oven, and the detector.

Column Selection : A non-polar or mid-polar capillary column is generally preferred for the analysis of volatile ketones. A common choice would be a column with a stationary phase like 5% phenyl-methylpolysiloxane, which separates compounds based on their boiling points and polarity.

Temperature Program : A programmed temperature gradient is crucial for achieving good resolution. An exemplary program might start at a low initial temperature (e.g., 40-50°C) to separate highly volatile components, followed by a controlled ramp (e.g., 2-10°C per minute) to a final temperature (e.g., 250-280°C) to elute less volatile compounds oup.com.

Detector : A Flame Ionization Detector (FID) offers high sensitivity for organic compounds. However, for more definitive identification, coupling the GC to a mass spectrometer (MS) is the preferred approach.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Volatile Ketone Analysis

ParameterTypical Setting
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1 mL/min
Inlet Temperature 250°C
Oven Program Initial 50°C (hold 3 min), ramp 8°C/min to 280°C (hold 4 min) nih.gov
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

High-Performance Liquid Chromatography (HPLC) is less commonly used for highly volatile compounds like this compound unless derivatization is employed. Because ketones often lack a strong chromophore for UV detection, a derivatizing agent is used to create a stable derivative that can be easily detected.

The most common approach for analyzing ketones via HPLC involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) waters.comepa.gov. This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is highly responsive to UV detection researchgate.netepa.gov.

Derivatization : The sample containing this compound is reacted with an acidified DNPH solution. The resulting hydrazone is then extracted using a suitable solvent like acetonitrile or methylene (B1212753) chloride epa.gov.

Separation : Reversed-phase HPLC is used for separation. A C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water waters.comresearchgate.net.

Detection : A UV-Vis detector is set to a wavelength around 360-370 nm for sensitive detection of the DNPH derivatives epa.govepa.gov.

Hyphenated techniques, which couple a separation method with a spectrometric detector, are essential for the unambiguous identification and confirmation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the gold standard for identifying volatile organic compounds nih.govcore.ac.uk. After separation by GC, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint. The PubChem database records a mass spectrum for this compound (NIST Number: 114249) with major mass-to-charge ratio (m/z) peaks at 55, 43, and 41, which can be used for its identification nih.gov.

Gas Chromatography-Quadrupole Time-of-Flight (GC/Q-TOF) : This advanced technique provides high-resolution, accurate-mass data, which significantly enhances confidence in compound identification, especially in complex matrices eag.comyoutube.com. It allows for the determination of the elemental formula of the parent ion and its fragments, distinguishing between compounds with the same nominal mass.

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is critical to isolate this compound from the sample matrix, concentrate it, and remove interfering substances. The choice of technique depends heavily on the matrix type (e.g., air, water, food, soil).

Solid-Phase Microextraction (SPME) : SPME is a solvent-free, sensitive, and versatile technique widely used for extracting volatile and semi-volatile compounds from various samples mdpi.comsigmaaldrich.com. A fused silica fiber coated with a stationary phase is exposed to the sample's headspace or directly immersed in a liquid sample sigmaaldrich.com. The analytes adsorb to the fiber and are then thermally desorbed directly into the GC inlet sigmaaldrich.comnih.gov. Fiber coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) are effective for a broad range of volatile compounds, including ketones mdpi.com.

Headspace Sampling : In static headspace analysis, a sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase above the sample. A portion of this headspace is then injected into the GC oup.comoup.com. This technique is ideal for analyzing volatiles in solid or liquid matrices without injecting the non-volatile components.

Liquid-Liquid Extraction (LLE) : For liquid samples, LLE can be used to extract the analyte into an immiscible organic solvent mdpi.comresearchgate.net. A study on the related compound 6-methyl-5-hepten-2-one (B42903) in fruit samples utilized LLE with sonication to effectively extract the compound before GC-MS analysis oup.comnih.gov.

Purge-and-Trap : This dynamic headspace technique is commonly used for environmental samples (water and soil) to achieve very low detection limits epa.gov. An inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the compounds into the GC system.

Table 2: Overview of Sample Preparation Techniques for this compound Analysis

TechniquePrincipleApplicable MatricesAdvantages
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber, followed by thermal desorption.Liquid, solid, gaseousSolvent-free, sensitive, simple, automatable nih.gov.
Static Headspace (HS) Equilibrium partitioning of volatiles between sample and gas phase in a sealed vial.Liquid, solidAvoids matrix interference, simple, automatable.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.LiquidEffective for concentrating analytes, well-established researchgate.net.
Purge-and-Trap Dynamic stripping of volatiles by an inert gas onto a sorbent trap.Water, soil, solidsExcellent for trace-level analysis, high concentration factor epa.gov.

Method Validation and Performance Metrics

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. While specific validation data for this compound is scarce, the validation of any quantitative method would involve assessing several key performance metrics according to established guidelines.

These metrics are fundamental to defining the performance of a quantitative analytical method.

Linearity : Linearity demonstrates that the instrument's response is directly proportional to the analyte's concentration over a specific range. It is assessed by analyzing a series of calibration standards at different concentrations and evaluating the resulting calibration curve, typically using the coefficient of determination (R²). For GC-MS methods analyzing similar ketones, linearity with R² values >0.99 is commonly achieved oup.com.

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. It is often determined based on the signal-to-noise ratio (typically S/N = 3).

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. It is often established at a signal-to-noise ratio of 10 or determined from the standard deviation of replicate measurements of a low-concentration sample mdpi.com.

For context, a validated LLE-GC-MS method for the isomer 6-methyl-5-hepten-2-one in fruit established a linear range of 100–2,000 ng/mL, with both the LOD and LOQ being below 100 ng/mL nih.gov. Another HS-GC-MS method for various ketones in urine reported LOQs between 5 and 20 µg/L oup.com. It is expected that a validated method for this compound would achieve comparable performance metrics, depending on the matrix and sample preparation technique employed.

Precision and Accuracy Assessments

The validation of an analytical method is critical to ensure its reliability for the intended application. For the quantification of this compound, precision and accuracy are key performance parameters that must be thoroughly assessed. Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions, while accuracy denotes the closeness of the measurement to the true value.

Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing replicate samples of the same concentration within a single day, while intermediate precision is determined by repeating the analysis on different days, with different analysts, or using different equipment. The precision is usually expressed as the relative standard deviation (RSD).

Accuracy is determined by analyzing samples with known concentrations of this compound (e.g., certified reference materials or spiked samples) and comparing the measured values to the true values. The accuracy is often expressed as the percent recovery.

While specific precision and accuracy data for the analysis of this compound are not extensively documented in publicly available literature, the validation of GC-MS methods for similar volatile ketones demonstrates that high levels of precision and accuracy are achievable. For instance, a validated GC-MS method for the quantification of other ketones reported good linearity with correlation coefficients (R²) greater than 0.99, and acceptable precision (RSD < 15%) and accuracy (recovery within 85-115%) nih.govsemanticscholar.org.

Table 1: Illustrative Precision and Accuracy Data for a Hypothetical Validated GC-MS Method for this compound

ParameterConcentration Level (ng/mL)Acceptance CriteriaHypothetical Results
Intra-day Precision (RSD%) 10≤ 15%8.5%
50≤ 15%5.2%
100≤ 15%3.8%
Inter-day Precision (RSD%) 10≤ 20%12.1%
50≤ 20%8.7%
100≤ 20%6.5%
Accuracy (Recovery %) 1080-120%95.3%
5080-120%102.1%
10080-120%98.9%

Note: The data in this table is for illustrative purposes to demonstrate typical performance parameters for a validated GC-MS method for a volatile ketone and is not based on specific experimental results for this compound.

Development of Novel Detection Systems and Sensors

While chromatographic methods are reliable, they can be time-consuming and require laboratory-based instrumentation. Consequently, there is growing interest in the development of novel detection systems and sensors for the rapid and on-site analysis of volatile organic compounds, including ketones like this compound.

Chemiresistive Sensors:

A promising area of research is the development of chemiresistive sensors. These sensors utilize a material whose electrical resistance changes upon exposure to a target analyte. Metal oxide semiconductors (MOS) are commonly used sensing materials due to their low cost, high sensitivity, and fast response times mdpi.comresearchgate.net. The sensing mechanism involves the interaction of the volatile compound with the surface of the metal oxide, leading to a change in the charge carrier concentration and, consequently, the resistance. While highly sensitive, a key challenge for MOS sensors is achieving high selectivity, as they can respond to a wide range of volatile compounds.

Electronic Noses:

To address the selectivity issue, arrays of cross-reactive sensors, often referred to as "electronic noses," are being developed rsc.orgrsc.orgresearchgate.net. An electronic nose consists of multiple sensors with different response characteristics. The combined response pattern of the sensor array creates a unique "fingerprint" for a specific volatile compound or a mixture of compounds. By using pattern recognition algorithms, it is possible to identify and differentiate between various analytes, including isomers of ketones which can be challenging for single sensors rsc.orgrsc.orgresearchgate.net.

The development of sensor technologies for the specific detection of this compound is still in its early stages. However, the advancements in materials science and data analysis techniques for chemiresistive sensors and electronic noses hold significant promise for the future development of portable and real-time monitoring devices for this compound.

Table 2: Overview of Emerging Sensor Technologies for Volatile Ketone Detection

Sensor TypePrinciple of OperationPotential AdvantagesCurrent Challenges
Chemiresistive Sensors (e.g., MOS) Change in electrical resistance of a material upon gas adsorption.High sensitivity, fast response, low cost.Limited selectivity, susceptibility to humidity and temperature changes.
Electronic Noses Array of cross-reactive sensors generating a unique response pattern.Improved selectivity through pattern recognition, ability to analyze complex mixtures.Requires sophisticated data analysis, calibration can be complex.
Optical Sensors Changes in optical properties (e.g., color, fluorescence) upon interaction with the analyte.High sensitivity, potential for high selectivity with specific recognition elements.Can be susceptible to interference from ambient light, may have slower response times.

Applications As a Chemical Intermediate in Advanced Synthesis

Precursor in the Synthesis of Complex Organic Molecules

While information on the direct application of 5-Methyl-3-hepten-2-one as a precursor for complex organic molecules is not extensively documented in publicly available research, the role of its isomers is well-established, providing context for the potential reactivity of this chemical family.

A closely related isomer, 6-Methyl-5-hepten-2-one (B42903), is a significant intermediate in the chemical industry. chemicalbook.com It is a key building block for the synthesis of a variety of valuable compounds, including:

Vitamins: It serves as a precursor in the industrial synthesis of Vitamin A and Vitamin E.

Pharmaceuticals: It is utilized in the production of various active pharmaceutical ingredients.

Aroma Chemicals: It is a starting material for the synthesis of important fragrance compounds like dehydrolinalool, linalool, and citral. chemicalbook.com

The synthesis of these complex molecules often involves multi-step processes where the carbon skeleton of methyl heptenone is elaborated through various organic reactions. For instance, the production of phytone or isophytol, which are themselves intermediates for Vitamin E synthesis, can be achieved from derivatives of methyl heptenone. Although these examples primarily feature the 6-methyl-5-hepten-2-one isomer, they highlight the general utility of the C8 ketone backbone in building larger, more complex chemical structures.

Role in Flavor and Fragrance Chemistry (Synthesis Perspective)

The application of methyl heptenone isomers in the flavor and fragrance industry is specific to the particular structure of the isomer.

While some sources describe "Methyl Heptenone" in general terms as possessing a citrusy or fruity aroma suitable for food flavorings and cosmetics, it is crucial to distinguish between isomers. mdpi.com For example, 5-methyl-2-hepten-4-one , another isomer, is identified as a key flavor compound naturally present in hazelnuts, contributing to its characteristic nutty and slightly sweet or fruity aromatic profile. thegoodscentscompany.com This compound is synthesized for use in flavor and perfume formulations where a nutty fragrance is desired. thegoodscentscompany.com

However, for the specific compound This compound , its use in this sector is not recommended. According to industry resource The Good Scents Company, it is categorized as "information only not used for fragrances or flavors," with a specific recommendation of "not for fragrance use" and "not for flavor use." nih.gov This indicates that from a synthesis perspective, other isomers are preferentially selected and produced for their desirable organoleptic properties, while this compound is not.

The following table summarizes the status of different methyl heptenone isomers in flavor and fragrance applications:

Compound NameCAS NumberRole in Flavor & FragranceAroma Profile
This compound 5090-16-4Not recommended for use. nih.govN/A
6-Methyl-5-hepten-2-one 110-93-0Intermediate for synthesis of aroma chemicals (e.g., citral, linalool). chemicalbook.comLemongrass-like. chemicalbook.com
5-Methyl-2-hepten-4-one 81925-81-7Key flavor compound and fragrance ingredient.Nutty, hazelnut, fruity.

Participation in Fuel and Chemical Feedstock Production Pathways

Research has demonstrated the potential of ketones structurally related to this compound as intermediates in the production of biofuels and chemical feedstocks from biomass. A study focused on the conversion of the saturated analogue, 5-methyl-3-heptanone , into C8 alkenes and alkanes, which are valuable as gasoline blend components. mdpi.com

This process involves a one-step catalytic hydrodeoxygenation of the C8 ketone. The reaction pathway is as follows:

The C8 ketone (5-methyl-3-heptanone) is first hydrogenated over metal sites on a bifunctional catalyst to form 5-methyl-3-heptanol.

This alcohol intermediate is then dehydrated over acid sites on the catalyst support to yield a mixture of C8 alkenes (5-methyl-3-heptene and 5-methyl-2-heptene).

These alkenes can be further hydrogenated to the corresponding C8 alkane (3-methyl-heptane). mdpi.com

The study highlights that this C8 ketone can be sourced from biomass-derived sugars via intermediates like 2,3-butanediol and methyl ethyl ketone, positioning it within a sustainable production pathway. mdpi.com The selectivity towards either C8 alkenes or C8 alkane can be controlled by the choice of catalyst and reaction conditions.

The table below summarizes key findings from the catalytic conversion study:

CatalystReaction Temperature (°C)H₂/Ketone Molar RatioC₈ Ketone Conversion (%)Selectivity to C₈ Alkenes (%)Selectivity to C₈ Alkane (%)
20 wt% Cu-Al₂O₃2202High~82Lower
20 wt% Cu-Al₂O₃2202510045Higher
1 wt% Pt-Al₂O₃180-260Various99.9Lowup to 97

These findings indicate that this compound and its saturated counterpart are part of a chemical family with potential applications as intermediates in the production of renewable fuels and platform chemicals. mdpi.com

Environmental Chemistry and Atmospheric Fate

Atmospheric Oxidation Processes and Products

The primary removal mechanism for 5-Methyl-3-hepten-2-one from the atmosphere is through oxidation initiated by photochemically generated radicals. The principal oxidants in the troposphere are the hydroxyl radical (OH), the nitrate radical (NO₃), and ozone (O₃).

The reaction with OH radicals is expected to be a significant daytime degradation pathway for this compound. For α,β-unsaturated ketones, this reaction predominantly proceeds via the addition of the OH radical to the C=C double bond copernicus.orgcopernicus.org. This addition can lead to the formation of hydroxyalkyl radicals, which then react with molecular oxygen to form peroxy radicals (RO₂). In the presence of nitrogen oxides (NOx), these peroxy radicals can react with nitric oxide (NO) to form alkoxy radicals (RO) or organic nitrates (RONO₂) copernicus.orgcopernicus.org. The subsequent reactions of the alkoxy radicals, such as decomposition and reaction with O₂, will lead to the formation of smaller, more oxygenated products.

Ozonolysis , the reaction with O₃, is another important atmospheric removal process for unsaturated compounds wikipedia.org. The reaction of ozone with the double bond of this compound would lead to the formation of a primary ozonide, which is unstable and rapidly decomposes into a carbonyl compound and a Criegee intermediate. For instance, a theoretical study on the ozonolysis of its isomer, 6-Methyl-5-hepten-2-one (B42903), calculated a gas-phase rate coefficient of 6.6 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 298 K acs.orgnih.govacs.org. The Criegee intermediate can then be stabilized or decompose, contributing to the formation of secondary pollutants.

During the nighttime, the nitrate radical (NO₃) can be a significant oxidant, particularly in polluted environments nih.gov. Similar to OH radicals, NO₃ radicals react rapidly with alkenes through addition to the double bond nih.gov. This reaction can lead to the formation of nitrooxy-peroxy radicals, which can then react with other atmospheric constituents.

Photolysis can also contribute to the degradation of ketones in the atmosphere. α,β-Unsaturated ketones can absorb ultraviolet radiation, leading to their electronic excitation and subsequent decomposition cdnsciencepub.comresearchgate.netmagadhmahilacollege.orgrsc.org. The efficiency of photolysis depends on the absorption cross-section of the molecule and the quantum yield of the dissociation process.

While specific product studies for this compound are not available, based on the reactions of other unsaturated ketones, the atmospheric oxidation is expected to produce a complex mixture of smaller carbonyls (such as acetaldehyde and acetone), organic acids, and other oxygenated volatile organic compounds. For example, the OH-radical-initiated oxidation of 3-penten-2-one yields acetaldehyde and methyl glyoxal as major products copernicus.orgcopernicus.org.

Table 1: Estimated Atmospheric Lifetimes of this compound with Respect to Major Oxidants

OxidantTypical Tropospheric Concentration (molecules cm⁻³)Estimated Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Estimated Lifetime
OH Radical1 x 10⁶~ 6 x 10⁻¹¹ (analogous to 3-methyl-3-penten-2-one) copernicus.orgdoaj.org~ 4.6 hours
Ozone (O₃)7 x 10¹¹~ 7 x 10⁻¹⁸ (analogous to 6-methyl-5-hepten-2-one) acs.orgnih.govacs.org~ 6.3 days
Nitrate Radical (NO₃)5 x 10⁸ (nighttime)Highly variable, potentially significantHours to days (nighttime)

Note: The rate coefficient for the OH radical reaction is based on a structurally similar compound, 3-methyl-3-penten-2-one. The lifetime is calculated as 1/(k[X]), where k is the rate coefficient and [X] is the concentration of the oxidant. These are estimations and can vary significantly with atmospheric conditions.

Contribution to Atmospheric Chemistry and Air Quality

The atmospheric degradation of this compound can have several impacts on air quality. The oxidation products, particularly smaller aldehydes and ketones, can act as precursors to the formation of tropospheric ozone . The reactions of peroxy radicals with NO can lead to the formation of nitrogen dioxide (NO₂), which then photolyzes to produce ground-state oxygen atoms, a key ingredient in ozone formation.

Furthermore, the low-volatility products formed from the oxidation of this compound can contribute to the formation and growth of secondary organic aerosol (SOA) . SOA is a significant component of atmospheric particulate matter (PM₂.₅), which has adverse effects on human health and climate. The formation of multifunctional compounds, such as hydroxycarbonyls and organic nitrates, from the oxidation of volatile organic compounds is a known pathway for SOA formation.

Environmental Degradation Mechanisms (e.g., Biodegradation, Abiotic Transformation)

Once deposited from the atmosphere to terrestrial or aquatic environments, this compound can undergo further degradation.

Biodegradation is a likely fate for this compound in soil and water. Various microorganisms are capable of degrading ketones. For instance, studies have shown that denitrifying bacteria can utilize ketones as their sole carbon and energy source nih.gov. The biodegradation of ketones can proceed through various metabolic pathways, often involving initial carboxylation or hydroxylation reactions. The susceptibility of ketones to anaerobic degradation has also been demonstrated, with compounds like methyl ethyl ketone being readily degraded under methanogenic conditions nm.gov.

Abiotic transformation processes in soil and water are also possible, although likely to be slower than biodegradation under most conditions. Hydrolysis of the ketone functional group is generally not a significant degradation pathway. Photolysis in the aqueous phase could occur if the compound is present in sunlit surface waters. Adsorption to soil organic matter and sediment may also occur, which can affect its bioavailability and transport in the environment. The storage stability of ketones on activated carbon surfaces has been shown to be influenced by factors like keto-enol tautomerism and the presence of water, suggesting that surface-catalyzed reactions could play a role in its environmental fate on certain matrices jst.go.jp.

Q & A

Q. Methodological Answer :

  • Solid-Phase Microextraction (SPME) followed by GC-MS is preferred for volatile organic compound (VOC) extraction, achieving detection limits of ~0.03 μg/L in fermented matrices .
  • Use internal standards (e.g., deuterated ketones) to correct for matrix interference and ionization efficiency variations in mass spectrometry .
  • For non-volatile derivatives, employ derivatization with pentafluorophenyl hydrazine to enhance sensitivity in liquid chromatography-tandem MS (LC-MS/MS) .

Advanced: How does the stereochemistry of this compound influence its reactivity in catalytic hydrogenation or oxidation reactions?

Methodological Answer :
The cis/trans configuration at the 3-hepten position impacts reaction pathways:

  • Catalytic Hydrogenation : Cis isomers exhibit faster reduction rates due to lower steric hindrance on palladium catalysts. Monitor progress via in situ FTIR to track C=C bond disappearance .
  • Oxidation : Trans isomers are more resistant to epoxidation. Use chiral GC columns (e.g., β-cyclodextrin phases) to separate and quantify enantiomeric oxidation byproducts .
  • Computational studies (e.g., Density Functional Theory ) can predict activation energies for stereospecific pathways .

Basic: What spectroscopic benchmarks are critical for distinguishing this compound from structurally similar ketones?

Methodological Answer :
Key spectral markers include:

  • ¹H NMR : A doublet of doublets (~δ 5.5–6.0 ppm) for the conjugated alkene protons, split by coupling with adjacent methyl groups .
  • ¹³C NMR : A carbonyl resonance at ~δ 207–210 ppm and alkene carbons at ~δ 120–130 ppm .
  • Mass Spectrometry : A base peak at m/z 83 (C₅H₇O⁺) from α-cleavage of the carbonyl group .

Advanced: How can researchers optimize synthetic yields of this compound while minimizing side-product formation?

Q. Methodological Answer :

  • Reaction Condition Screening : Use a DoE (Design of Experiments) approach to optimize temperature, solvent polarity (e.g., THF vs. DMF), and base strength (e.g., KOH vs. NaH). Monitor intermediates via online ReactIR .
  • Side-Product Mitigation : Introduce molecular sieves to sequester water and prevent retro-aldol reactions. Characterize byproducts (e.g., dienones) using 2D NMR (COSY, HSQC) .
  • Catalyst Selection : Test Lewis acids (e.g., ZnCl₂) for regioselective enolate formation, validated by Hammett plots to correlate substituent effects with yield .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Q. Methodological Answer :

  • Flammability : Store in explosion-proof refrigerators (<25°C) away from oxidizers. Use spark-resistant tools during transfers .
  • Toxicity : Wear nitrile gloves and fume hoods to prevent dermal/ocular exposure. Acute toxicity data (LD₅₀ oral, rat: ~1500 mg/kg) suggest moderate hazard .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous organic waste .

Advanced: What strategies address conflicting bioactivity data for this compound in antimicrobial or flavor-enhancer studies?

Q. Methodological Answer :

  • Dose-Response Curves : Perform MIC (Minimum Inhibitory Concentration) assays with standardized bacterial strains (e.g., E. coli ATCC 25922) to resolve efficacy discrepancies .
  • Matrix Effects : In flavor studies, use orthonasal olfactometry to isolate sensory contributions from co-eluting VOCs (e.g., acetophenone) in GC-olfactometry .
  • Meta-Analysis : Cross-reference published IC₅₀ values with purity data (HPLC ≥98%) to exclude artifacts from impure batches .

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